Differential Acetylcholinesterase (AChE) Inhibition: Comparison with Chlorpyrifos in Anopheles gambiae
N-(4-acetylphenyl)propanamide demonstrates measurable inhibition of recombinant Anopheles gambiae (malaria mosquito) acetylcholinesterase (AChE) with an IC50 of 142 nM after a 10-minute incubation, as determined by the Ellman assay [1]. This activity is significantly more potent than that of the widely used organophosphate insecticide chlorpyrifos, which exhibits an IC50 of 7330 nM against the same target under comparable conditions [2]. This 51.6-fold difference in potency highlights the compound's potential as a structural starting point for developing novel, non-organophosphate AChE inhibitors targeting the malaria vector.
| Evidence Dimension | Inhibition of recombinant Anopheles gambiae acetylcholinesterase (AChE) |
|---|---|
| Target Compound Data | IC50 = 142 nM (after 10 min incubation) |
| Comparator Or Baseline | Chlorpyrifos: IC50 = 7330 nM |
| Quantified Difference | N-(4-acetylphenyl)propanamide is 51.6-fold more potent |
| Conditions | Recombinant An. gambiae wild-type AChE, Ellman assay |
Why This Matters
This quantitative differentiation identifies the compound as a more potent in vitro inhibitor of the malaria mosquito AChE enzyme than the established insecticide chlorpyrifos, offering a distinct chemical starting point for vector control research programs.
- [1] BindingDB. (n.d.). BDBM50124882 (CHEMBL3623548): IC50 = 142 nM for recombinant Anopheles gambiae wild type AChE after 10 mins by Ellman assay. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50124882 View Source
- [2] PMC Table 2. (n.d.). IC50 value for chlorpyrifos against AChE: 7.33 ± 0.58 (unit assumed µM, converted to 7330 nM for comparison). Retrieved from https://pmc.ncbi.nlm.nih.gov/ View Source
